Akuammidin

Übersicht

Beschreibung

Rhazin is a biochemical.

Wissenschaftliche Forschungsanwendungen

Alkaloidprofiling in Alstonia Scholaris

Akuammidin ist eines der acht Alkaloide, die in einer Studie, die Alkaloide in Blättern, Stängeln, Stammrinden, Früchten und Blüten von Alstonia scholaris untersuchte, charakterisiert und quantifiziert wurden . Die Studie ergab, dass der Alkaloidgehalt gewebespezifisch ist, was den Einfluss der Pflanzengewebsorganisation auf die Alkaloidproduktion in A. scholaris veranschaulicht. Die Ergebnisse deuten darauf hin, dass die Stammrinde der beste Teil ist, um Alkaloide zu gewinnen, da sie 7 Alkaloide enthält .

Kollektive Synthese von Alkaloiden vom Sarpagin-Ajmalin-Koumin-Typ

This compound ist eines der 14 natürlichen Alkaloide, die in einer Studie synthetisiert wurden, die einen einheitlichen Ansatz für die asymmetrische Synthese von Alkaloiden vom Sarpagin-Ajmalin-Koumin-Typ entwickelte . Diese Studie ist bedeutsam, da sie erstmals die Synthese von this compound ermöglichte .

Antiplasmodiale Aktivität

This compound wurde auf seine antiplasmodiale Aktivität gegen P. falciparum untersucht. Die Verbindung zeigte eine moderate Hemmung von 32,6 % bei 10 µg/mL , was auf eine mögliche Verwendung bei der Behandlung von Malaria hindeutet.

Therapeutische Anwendungen beim Menschen und bei Nutztieren

Alstonia scholaris, eine Quelle für this compound, ist weithin für therapeutische Zwecke zur Behandlung von Beschwerden beim Menschen und bei Nutztieren anerkannt . Die Zusammensetzung und Produktion von Alkaloiden wie this compound variieren aufgrund des gewebespezifischen Stoffwechsels und der saisonalen Schwankungen .

Metabolische Profilerstellung

This compound wird in Studien zur metabolischen Profilerstellung von Alstonia scholaris verwendet . Diese Studien helfen, die Auswirkungen der Pflanzengewebsorganisation auf die Alkaloidproduktion zu verstehen .

Traditionelle Medizin

Alstonia scholaris, die this compound enthält, wurde als traditionelles Heilmittel zur Behandlung verschiedener Krankheiten beim Menschen und bei Nutztieren verwendet . Aus dieser Pflanze wurden mehrere biologisch aktive Verbindungen isoliert .

Wirkmechanismus

Akuammidine, also known as Rhazin, is an indole alkaloid found in the seeds of the tree Picralima nitida, commonly known as akuamma . This compound has been traditionally used for its medicinal properties, and recent research has shed light on its mechanism of action.

Target of Action

The primary targets of Akuammidine are the opioid receptors . These receptors are a group of G protein-coupled receptors with opioids as ligands. They are distributed widely in the brain and are found in the spinal cord and digestive tract.

Mode of Action

Akuammidine acts as a weak agonist at the mu-opioid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Akuammidine binds to the mu-opioid receptor, triggering a response.

Biochemical Pathways

This is likely due to the inhibition of neurotransmitter release by reducing the amount of intracellular cAMP through the inhibition of adenylyl cyclase .

Pharmacokinetics

Like other alkaloids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the mu-opioid receptor by Akuammidine can lead to analgesic effects, making it potentially useful for pain management . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Akuammidine . Factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of Akuammidine.

Eigenschaften

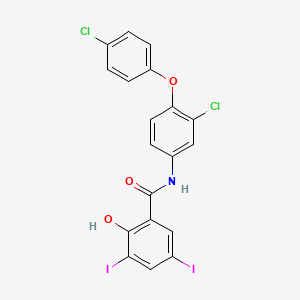

IUPAC Name |

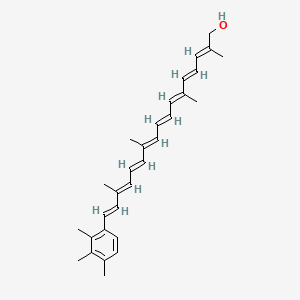

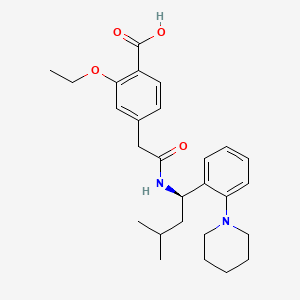

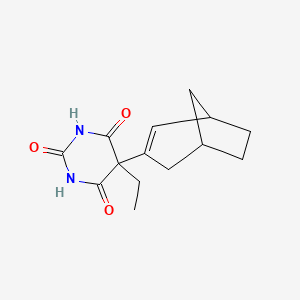

methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFXZXHYFOPIE-GJZACXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318274 | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-36-1 | |

| Record name | Akuammidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Akuammidine?

A1: Akuammidine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q2: What spectroscopic data is available for Akuammidine?

A2: Researchers commonly utilize various spectroscopic methods for Akuammidine structural elucidation, including:

- NMR (Nuclear Magnetic Resonance): Both 1D (1H, 13C, DEPT 135°) and 2D (COSY, HMQC, HMBC) NMR techniques provide detailed information about the compound's structure and stereochemistry. [, , , , , , ]

- MS (Mass Spectrometry): MS analysis helps determine the molecular weight and fragmentation pattern of Akuammidine, aiding in structure confirmation. [, , , , , , , ]

- UV (Ultraviolet) and IR (Infrared) Spectroscopy: These techniques provide information about the functional groups present in the molecule. [, , ]

Q3: What is the absolute configuration of Akuammidine?

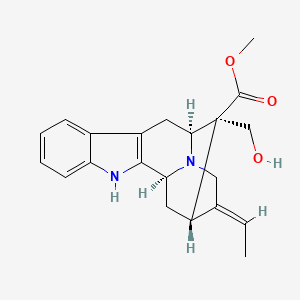

A3: The absolute configuration of Akuammidine, as determined by single-crystal X-ray diffraction, is (3S,5S,15R,16R). []

Q4: From which plant species has Akuammidine been isolated?

A4: Akuammidine has been isolated from various plant species, including:

- Kopsia singapurensis [, ]

- Alstonia scholaris [, , , , ]

- Aspidosperma quebracho-blanco [, , ]

- Ochrosia borbonica []

- Gelsemium elegans [, , ]

- Tabernaemontana olivacea []

- Vinca erecta []

- Picralima nitida [, ]

- Mitragyna speciosa []

- Voacanga chalotiana []

- Voacanga africana []

- Rhazya stricta []

- Strychnos angolensis []

- Leuconotis eugenifolius []

Q5: What methods are used to isolate Akuammidine from plant material?

A5: Isolation of Akuammidine typically involves a combination of extraction and chromatographic techniques.

- Extraction: Researchers often use solvents like methanol, dichloromethane, or hexane to extract alkaloids from plant material. [, , , ]

- Chromatography: Various chromatographic methods like column chromatography (CC), thin layer chromatography (TLC), and preparative thin layer chromatography (PTLC) are employed to separate and purify Akuammidine. [, , ]

Q6: What biological activities have been reported for Akuammidine?

A6: Akuammidine has demonstrated various biological activities in preclinical studies, including:

- Cytotoxic activity: Akuammidine shows significant cytotoxic effects against human cervical cancer (HeLa) cells. []

- Antiplasmodial activity: It exhibits moderate antiplasmodial activity, suggesting potential antimalarial properties. [, ]

- Local anesthetic activity: Early studies suggest that Akuammidine possesses local anesthetic properties comparable to cocaine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.